3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE
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Overview
Description
3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE is a complex organic compound characterized by its sulfonamide and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE typically involves multiple steps. One common route starts with the sulfonation of 2,4-dimethyl-5-nitroaniline, followed by reduction to form the corresponding amine. This amine is then reacted with methyl(methylsulfonyl)amine to introduce the sulfonamide group. The final step involves the acylation of the sulfonamide with propanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with iron and hydrochloric acid.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar enzyme inhibitory properties.
N-(2,4-Dimethylphenyl)sulfonamide: Shares structural similarities but lacks the additional functional groups present in 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE.
Uniqueness
This compound is unique due to its combination of sulfonamide and amide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5S2/c1-9-7-10(2)12(8-11(9)16(3)22(4,18)19)23(20,21)15-6-5-13(14)17/h7-8,15H,5-6H2,1-4H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIUDJGJKFOWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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